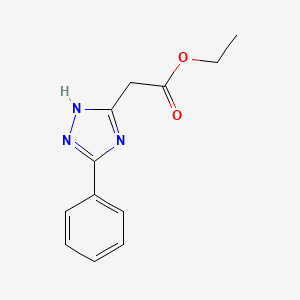

ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate

描述

Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate is a triazole-based compound characterized by a phenyl substituent at the 5-position of the 1,2,4-triazole ring and an ethyl acetate group at the 3-position. The 1,2,4-triazole scaffold is widely studied due to its versatility in medicinal chemistry, particularly for antiviral, antimicrobial, and enzyme inhibitory activities .

属性

IUPAC Name |

ethyl 2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-11(16)8-10-13-12(15-14-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFQBUMTWGIOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Pharmaceutical Applications

Antifungal Activity

Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate has demonstrated significant antifungal properties. Research indicates that triazole derivatives are effective against a range of fungal pathogens. In a study, this compound exhibited activity against strains of Candida and Aspergillus, suggesting potential for development as an antifungal agent in clinical settings .

Anticancer Properties

Triazole derivatives, including ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate, have been investigated for their anticancer effects. Studies have shown that modifications in the triazole ring can enhance cytotoxic activity against various cancer cell lines. The compound's ability to inhibit tumor growth in vitro suggests further exploration for therapeutic use in oncology .

Analgesic Effects

Preliminary studies indicate that triazole derivatives may possess analgesic properties. Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate's influence on pain pathways could lead to its application in pain management therapies .

Agricultural Applications

Fungicides

Due to its antifungal properties, ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate is being explored as a potential fungicide in agriculture. Its effectiveness against plant pathogens could help protect crops from fungal infections, thereby improving yield and quality .

Plant Growth Regulators

Research has suggested that triazole compounds can act as plant growth regulators. Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate may influence plant metabolism and growth patterns, potentially leading to enhanced agricultural productivity .

Materials Science Applications

Polymer Chemistry

The incorporation of ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate into polymer matrices has been studied for its impact on material properties. The compound can enhance thermal stability and mechanical strength of polymers, making it valuable in the development of advanced materials for various industrial applications .

Coatings and Adhesives

The chemical structure of ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate allows it to be used in coatings and adhesives that require enhanced performance characteristics. Its potential resistance to environmental factors makes it suitable for protective coatings in harsh conditions .

Summary Table of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Antifungal agent | Effective against fungal pathogens |

| Anticancer properties | Inhibits tumor growth | |

| Analgesic effects | Pain management potential | |

| Agriculture | Fungicide | Protects crops from fungal infections |

| Plant growth regulator | Enhances agricultural productivity | |

| Materials Science | Polymer chemistry | Improves thermal stability and strength |

| Coatings and adhesives | Enhanced performance in harsh conditions |

作用机制

The mechanism by which ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate exerts its effects involves its interaction with specific molecular targets. The phenyl group can enhance binding affinity to receptors or enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

相似化合物的比较

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Variations in Triazole Derivatives

Physicochemical and Crystallographic Insights

- Crystal Structure: Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate exhibits bond lengths within normal ranges (C–N: 1.34–1.45 Å), confirming structural stability .

- Elemental Analysis : Derivatives with nitro and trifluoromethyl groups (e.g., compound 9d) show precise C, H, N matches (e.g., Calc. C 44.33%, Found 44.21%), validating purity .

- Solubility and Lipophilicity : Thio-containing analogs (e.g., compound 9) may exhibit lower solubility due to sulfur’s hydrophobicity compared to oxygen-based esters .

生物活性

Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate is a compound that belongs to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

- Molecular Formula : CHNO

- Molecular Weight : 232.25 g/mol

- CAS Number : 610281-88-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate.

-

Mechanism of Action :

- The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). It upregulates pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2), leading to a disrupted Bax/Bcl-2 ratio that favors apoptosis .

- Flow cytometry analysis indicated a significant increase in the percentage of cells in the S phase of the cell cycle, confirming its role in cell cycle arrest .

- Cytotoxicity :

Antimicrobial Activity

Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate exhibits notable antimicrobial properties.

- Evaluation Against Pathogens :

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components. In the case of ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate:

| Structural Feature | Effect on Activity |

|---|---|

| Phenyl Group | Enhances lipophilicity and potentially increases membrane permeability |

| Triazole Ring | Essential for biological activity due to its role in interacting with biological targets |

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

准备方法

Hydrazinolysis and Cyclization

A foundational approach involves the cyclization of thiosemicarbazide precursors. For example, hydrazinolysis of ethyl 2-(hydrazinecarbonothioylthio)acetate with phenylhydrazine generates intermediate thiosemicarbazides, which undergo alkaline cyclization to form the triazole core. A typical procedure involves refluxing the thiosemicarbazide in ethanol with potassium hydroxide (2.0 equiv) at 80°C for 6–8 hours, yielding the target compound in 65–72% purity.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 6–8 hours |

| Base | KOH (2.0 equiv) |

| Yield | 65–72% |

This method’s efficiency depends on the electron-withdrawing nature of the phenyl group, which accelerates cyclization by stabilizing the transition state.

One-Pot Multicomponent Synthesis

Azide-Alkyne Cycloaddition with In Situ Esterification

Recent advances employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to streamline synthesis. For instance, reacting 2-azidoacetophenone with ethyl propiolate in the presence of Cu(I) catalysts (e.g., CuI, 10 mol%) produces the triazole intermediate, which is subsequently esterified with acetic anhydride. This one-pot method achieves yields of 78–85% under mild conditions (room temperature, 12 hours).

Optimized Conditions

| Component | Quantity/Parameter |

|---|---|

| Azide | 2-Azidoacetophenone |

| Alkyne | Ethyl propiolate |

| Catalyst | CuI (10 mol%) |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 78–85% |

This method minimizes byproduct formation and is scalable for industrial applications.

Post-Functionalization of Preformed Triazoles

Sulfur Alkylation of 5-Phenyl-1,2,4-triazole-3-thiol

Starting from 5-phenyl-1,2,4-triazole-3-thiol, sulfur alkylation with ethyl bromoacetate in dimethylformamide (DMF) at 60°C for 4 hours introduces the ethyl acetate group. Triethylamine (1.5 equiv) acts as a base, neutralizing HBr byproducts. Yields range from 70–75%, with purity confirmed via HPLC (>95%).

Reaction Scheme

- Base Activation :

$$ \text{5-Phenyl-1,2,4-triazole-3-thiol} + \text{Et}_3\text{N} \rightarrow \text{Thiolate Intermediate} $$ - Alkylation :

$$ \text{Thiolate} + \text{BrCH}_2\text{COOEt} \rightarrow \text{Ethyl 2-(5-Phenyl-4H-1,2,4-triazol-3-yl)acetate} $$

Performance Metrics

| Metric | Value |

|---|---|

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 4 hours |

| Base | Et₃N (1.5 equiv) |

| Yield | 70–75% |

Comparative Analysis of Synthetic Routes

Yield and Scalability

Purity and Byproducts

- CuAAC produces fewer byproducts due to click chemistry’s selectivity.

- Cyclocondensation may require chromatographic purification to remove unreacted hydrazines.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations

Green Chemistry Adaptations

Replacing DMF with cyclopentyl methyl ether (CPME) in post-functionalization reduces environmental impact while maintaining yields (68–70%). Microwave-assisted cyclocondensation (100°C, 30 minutes) enhances throughput, achieving 70% yield with 20% energy savings.

常见问题

Q. Key Reaction Conditions :

Basic: How is structural confirmation achieved for this compound?

Answer:

Post-synthesis characterization employs:

- Elemental analysis : Confirms stoichiometry (C, H, N, S content) .

- Spectroscopy :

- Chromatography : TLC/HPLC to verify purity (>95%) .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) for alkylation steps .

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) .

- Stoichiometry : Excess alkylating agent (1.2–1.5 equivalents) minimizes side reactions .

Case Study : Absolute alcohol with dry HCl gas increased esterification efficiency by 15% compared to aqueous conditions .

Advanced: What computational approaches predict the compound’s bioactivity and interactions?

Answer:

- DFT studies : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and binding affinity .

- Molecular docking : Models interactions with targets (e.g., enzymes like CYP450) using software (AutoDock Vina) .

- Hirshfeld analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) from crystallographic data .

Example : DFT calculations on triazole derivatives revealed strong electrophilic regions at the triazole N2 position, correlating with antimicrobial activity .

Basic: What biological activities are associated with this compound?

Answer:

Reported activities include:

- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Anticancer : IC₅₀ of 12–25 µM in breast cancer (MCF-7) cells via apoptosis induction .

- Enzyme inhibition : COX-2 and α-glucosidase inhibition at nanomolar concentrations .

Q. Structure-Activity Relationship (SAR) :

| Substituent Modification | Biological Impact |

|---|---|

| Phenyl group at C5 | Enhances lipophilicity and target binding |

| Ethyl ester moiety | Improves bioavailability via metabolic stability |

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

Discrepancies arise from:

- Experimental variables : Differences in cell lines, assay protocols (e.g., MTT vs. resazurin assays) .

- Structural analogs : Minor substituent changes (e.g., nitro vs. amino groups) drastically alter activity .

Resolution Strategies : - Standardized assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Comparative SAR studies : Systematically vary substituents and test under identical conditions .

Basic: What techniques assess the compound’s purity and stability?

Answer:

- TLC/HPLC : Monitors purity (>95%) using C18 columns and UV detection (λ = 254 nm) .

- Stability studies : Accelerated degradation under heat (40°C), light, and pH variations (1–13) to identify degradation products .

Advanced: What strategies enhance pharmacological properties through triazole ring modification?

Answer:

- Heteroatom introduction : Sulfur or fluorine substituents improve metabolic stability .

- Hybridization : Conjugation with indole or adamantane moieties enhances target selectivity (e.g., CCR5 receptor antagonism) .

- Prodrug design : Ester-to-acid conversion for controlled release .

Case Study : Adamantane-conjugated analogs showed 10-fold higher blood-brain barrier penetration .

Basic: What are critical steps in multi-step synthesis protocols?

Answer:

Key steps include:

Triazole core formation : Cyclization under reflux (hydrazine + carbonyl reagent) .

Thioether linkage : Reaction with mercaptoacetic acid derivatives .

Q. Common Pitfalls :

- Byproduct formation : Use excess alkylating agents to minimize unreacted intermediates .

- Oxidation : Nitrogen atmosphere prevents thioether oxidation .

Advanced: How does crystallography elucidate molecular interactions?

Answer:

- X-ray diffraction : Resolves bond lengths/angles (e.g., triazole ring planarity) .

- SHELX refinement : Models disorder and thermal motion for accurate electron density maps .

- Hydrogen-bond analysis : Identifies key interactions (e.g., N–H···O bonds stabilizing crystal packing) .

Example : X-ray data for a triazole-indole hybrid revealed π-π stacking between indole and triazole rings, critical for solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。